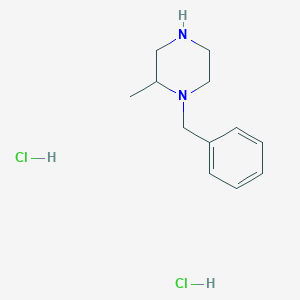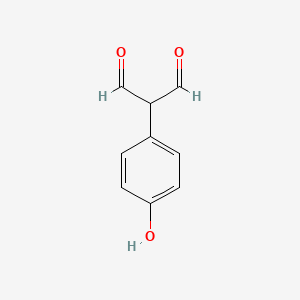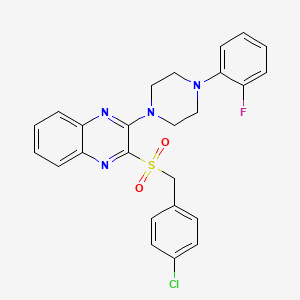![molecular formula C25H22N4O2S3 B2975959 N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 862826-05-9](/img/structure/B2975959.png)
N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to contain a benzo[d]thiazole moiety, which is a heterocyclic compound. Benzo[d]thiazole derivatives have been reported to exhibit various biological activities . They have been used as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria .
Synthesis Analysis
While the specific synthesis process for this compound is not available, benzo[d]thiazole derivatives are generally synthesized by coupling substituted 2-amino benzothiazoles with other compounds . The reaction progress is often monitored by thin layer chromatography (TLC) .Applications De Recherche Scientifique
Anti-Inflammatory Applications
Compounds with a benzothiazole moiety have been studied for their anti-inflammatory properties. Derivatives similar to the compound have shown promising results in inhibiting COX-1 and COX-2 enzymes, which are key targets in the treatment of inflammation . The compound’s ability to inhibit these enzymes could be explored further to develop new anti-inflammatory drugs.
Anticancer Activity
Thiazole derivatives have been evaluated for their potential as anticancer agents. The structural similarity of the compound to those tested against various human cancer cell lines, such as liver cancer (HEPG2) and breast cancer (MCF7), suggests that it could also exhibit cytotoxicity against cancer cells . Further research could investigate its efficacy and mechanism of action in cancer therapy.
Antimicrobial Properties
The thiazole core is a common feature in many antimicrobial agents. The compound’s structure could be modified to enhance its antimicrobial activity against a range of pathogens. This application is particularly relevant in the search for new antibiotics to combat antibiotic-resistant bacteria .
Neuroprotective Effects
Benzothiazole derivatives have been explored for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Parkinson’s. Research into similar compounds has shown potential in alleviating symptoms and reducing oxidative stress in animal models . The compound could be a candidate for developing new treatments for neurodegenerative disorders.
Anti-Alzheimer’s Disease
Thiazole compounds have shown promise in the treatment of Alzheimer’s disease. Their ability to interact with amyloid plaques and tau proteins, which are hallmarks of Alzheimer’s, could be harnessed to slow down or reverse the progression of the disease. The compound’s structure could be optimized for better efficacy in this application .
Antidiabetic Effects
Some thiazole derivatives have demonstrated antidiabetic activity by influencing insulin release or insulin sensitivity. The compound could be studied for its potential to regulate blood sugar levels, offering a new approach to diabetes management .
Antioxidant Properties
The presence of a benzothiazole ring in the compound suggests that it may possess antioxidant properties. Antioxidants are crucial in protecting cells from oxidative damage, which is implicated in various diseases. Research could focus on the compound’s capacity to scavenge free radicals .
Hepatoprotective Activity
Compounds with thiazole structures have been associated with hepatoprotective effects, which could be beneficial in treating liver diseases. The compound could be investigated for its ability to protect liver cells from damage caused by toxins or diseases .
Mécanisme D'action
Propriétés
IUPAC Name |
N-[2-[3-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S3/c1-16-8-9-18-21(13-16)34-25(27-18)28-23(30)15-33-22-14-29(19-6-3-2-5-17(19)22)11-10-26-24(31)20-7-4-12-32-20/h2-9,12-14H,10-11,15H2,1H3,(H,26,31)(H,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFGEWFAPUGUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2975876.png)


![3-(2,4-dichlorophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2975880.png)
![{Spiro[2.4]heptan-4-yl}methanamine hydrochloride](/img/structure/B2975882.png)




![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methoxyphenethyl)oxalamide](/img/structure/B2975889.png)
![2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2975890.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B2975893.png)

![2-[[4-(4-Fluorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2975899.png)